molecular formula C8H10BrN B8434866 2-Aminophenethyl bromide

2-Aminophenethyl bromide

Cat. No.: B8434866
M. Wt: 200.08 g/mol
InChI Key: KGWAGLYFWDNHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Aminophenethyl bromide is a valuable bifunctional building block in organic synthesis and medicinal chemistry research. This compound features both a nucleophilic primary amine and an electrophilic alkyl bromide, making it a versatile precursor for constructing complex molecular architectures. Researchers utilize this reagent in the synthesis of various pharmacologically active compounds, particularly as a key intermediate in the development of substituted phenethylamines and other bioactive molecules. Its structure, combining the reactive 2-bromoethyl group with an aniline ring, allows for further functionalization and ring formation, enabling the exploration of new chemical entities. The primary amine group can be functionalized via acylation or sulfonation, while the bromide is an effective leaving group for nucleophilic substitution reactions, such as alkylations with nitrogen, oxygen, and sulfur nucleophiles. This compound is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All information is provided for research purposes only. Researchers should consult Safety Data Sheets (SDS) and handle this compound with appropriate safety protocols.

Properties

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

IUPAC Name

2-(2-bromoethyl)aniline

InChI

InChI=1S/C8H10BrN/c9-6-5-7-3-1-2-4-8(7)10/h1-4H,5-6,10H2

InChI Key

KGWAGLYFWDNHFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCBr)N

Origin of Product

United States

Scientific Research Applications

Synthesis and Derivatives

The synthesis of 2-aminophenethyl bromide often involves the bromination of phenethylamine derivatives. Research has focused on creating various derivatives to enhance biological activity and specificity for therapeutic targets. For instance, modifications can include altering the bromine substituent or the amino group to improve binding affinity to specific receptors.

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of pharmaceuticals targeting neurological and psychiatric disorders. Its derivatives have been investigated for their potential as:

  • Dopamine Receptor Agonists : Compounds derived from this compound have shown promise in modulating dopamine receptor activity, which is crucial for treating conditions such as schizophrenia and Parkinson's disease .
  • Anticancer Agents : Studies indicate that structural analogs exhibit significant anticancer properties, particularly against glioblastoma cells. The mechanism of action may involve the disruption of cellular processes through interactions with biological membranes.

Research has demonstrated that this compound and its derivatives can influence various biological pathways:

  • Calcium Signaling Modulation : Some studies have shown that derivatives can modulate store-operated calcium entry (SOCE) in cells, suggesting potential applications in treating diseases linked to calcium signaling dysregulation .
  • Enzymatic Activity : The compound has been explored for its interactions with amidase enzymes, which could be relevant for drug metabolism and therapeutic applications.

Case Study 1: Dopamine Receptor Interaction

A study investigated the binding affinity of a derivative of this compound to dopamine receptors using computational modeling and biochemical assays. The results indicated a significantly higher affinity compared to traditional ligands, suggesting its potential as a therapeutic agent for neurological disorders .

Study FocusMethodologyKey Findings
Dopamine Receptor BindingComputational ModelingHigher binding affinity than traditional ligands
Functional AssaysBiochemical TestingEnhanced receptor activation

Case Study 2: Anticancer Activity

In vitro studies focused on glioblastoma cells treated with various derivatives of this compound revealed a dose-dependent reduction in cell viability. The presence of specific functional groups was critical for maintaining anticancer activity, highlighting the importance of structural modifications.

Study FocusMethodologyKey Findings
Anticancer EffectsCell Viability AssaysSignificant reduction in glioblastoma cell viability
Structural AnalysisChemical SynthesisImportance of functional groups for activity

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Physical Properties

The table below compares 2-Aminophenethyl bromide with structurally similar brominated aromatic compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes
This compound C₈H₁₀BrN ~200.08 -NH₂ (ortho), -CH₂CH₂Br Likely intermediate in drug synthesis; amino group enhances reactivity
4-Fluorobenzyl bromide C₇H₆BrF 208.02 -F (para), -CH₂Br Used in fluorinated pharmaceutical intermediates
2-Nitrobenzyl bromide C₇H₆BrNO₂ 215.03 -NO₂ (ortho), -CH₂Br Photolabile protecting group in organic chemistry
2-Phenylethyl bromide C₈H₉Br 185.06 -CH₂CH₂Br (no -NH₂) Alkylating agent; simpler reactivity profile
Sepantronium bromide C₂₀H₁₉BrN₄O₃ 443.29 Complex heterocyclic Survivin inhibitor; anticancer research

Notes:

  • Compared to Sepantronium bromide, a pharmacologically active compound, this compound is structurally simpler and likely serves as a building block rather than a drug candidate .

Reactivity and Stability

  • Nucleophilic Substitution: The bromide group in this compound can undergo SN2 reactions, similar to other benzyl/phenethyl bromides. The amino group may stabilize transition states or participate in intramolecular interactions, altering reaction kinetics compared to non-aminated analogues .
  • Acid-Base Behavior: The -NH₂ group (pKa ~4.6 for aniline derivatives) can protonate under acidic conditions, affecting solubility and reactivity. This contrasts with electron-withdrawing substituents (e.g., -NO₂ in 2-Nitrobenzyl bromide), which reduce basicity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-Aminophenethyl bromide, and how can reaction conditions be controlled to minimize byproducts?

  • Methodological Answer : The synthesis of this compound typically involves bromination of 2-aminophenethyl alcohol using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃). To minimize byproducts, reaction parameters such as temperature (0–5°C to suppress side reactions), stoichiometric excess of HBr, and inert atmospheres (N₂/Ar) are critical. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water mixtures) is recommended . Monitoring by thin-layer chromatography (TLC) or NMR at intermediate stages ensures reaction progression .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

  • Methodological Answer : Nuclear magnetic resonance (NMR) is essential for structural confirmation:

  • ¹H NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm), methylene groups adjacent to Br (δ 3.4–3.8 ppm), and NH₂ (δ 1.5–2.0 ppm, broad if free).
  • ¹³C NMR : Signals for Br-bearing carbons (δ 30–40 ppm) and aromatic carbons (δ 110–140 ppm).
    Discrepancies in peak assignments can arise due to solvent effects or impurities. Cross-validation with Fourier-transform infrared spectroscopy (FTIR, C-Br stretch ~550–650 cm⁻¹) and high-resolution mass spectrometry (HRMS) resolves ambiguities . X-ray diffraction (XRD) may be used for crystalline derivatives .

Q. What safety protocols are critical when handling this compound, given limited toxicological data?

  • Methodological Answer : Assume acute toxicity based on structural analogs (e.g., benzyl bromides). Use fume hoods, nitrile gloves, and protective eyewear. In case of skin contact, wash immediately with soap and water for ≥15 minutes; for eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist . Store in airtight containers at 2–8°C, away from light and oxidizing agents. Toxicity screening (e.g., Ames test) is advised for long-term studies .

Advanced Research Questions

Q. How can the reactivity of this compound in nucleophilic substitution reactions be modulated for selective functionalization?

  • Methodological Answer : The bromide’s leaving-group efficiency can be enhanced using polar aprotic solvents (e.g., DMF, DMSO) and catalysts like tetrabutylammonium iodide (TBAI). For selective amination or cross-coupling (e.g., Suzuki-Miyaura), protect the NH₂ group with Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) to prevent side reactions. Kinetic studies (e.g., variable-temperature NMR) help identify optimal reaction pathways .

Q. What computational methods are effective in predicting the stability of this compound under varying pH and solvent conditions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model hydrolysis pathways and transition states. Solvent effects are incorporated via continuum solvation models (e.g., PCM or SMD). Experimental validation using UV-Vis spectroscopy to track degradation kinetics (λmax ~270 nm for brominated aromatics) is recommended .

Q. How does this compound interact with biological macromolecules, and what assays are suitable for mechanistic studies?

  • Methodological Answer : For protein interactions, use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR). For DNA binding, employ fluorescence quenching assays (e.g., ethidium bromide displacement). Molecular docking (AutoDock Vina) paired with mutagenesis studies identifies key binding residues. Toxicity profiling via MTT assays in cell lines (e.g., HEK293) assesses biocompatibility .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or solubility data for this compound?

  • Methodological Answer : Variations often arise from impurities or polymorphic forms. Recrystallize the compound from a standardized solvent system (e.g., ethanol/water 3:1), and characterize purity via HPLC (C18 column, acetonitrile/water gradient). Differential scanning calorimetry (DSC) provides precise melting points, while Karl Fischer titration quantifies hygroscopicity .

Q. What strategies mitigate batch-to-batch variability in synthetic yields of this compound?

  • Methodological Answer : Implement process analytical technology (PAT) like in-situ FTIR to monitor reaction progress. Optimize quenching methods (e.g., slow addition to ice-water) to reduce decomposition. Statistical design of experiments (DoE, e.g., Box-Behnken) identifies critical factors (e.g., HBr concentration, stirring rate) .

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